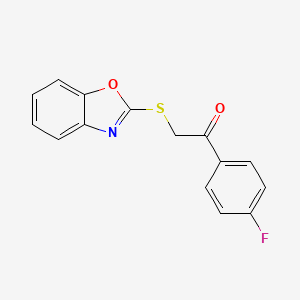
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that features a benzoxazole ring, a sulfanyl group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.
Attachment of Fluorophenyl Group: The final step involves the reaction of the intermediate with a fluorophenyl derivative, such as 4-fluorobenzoyl chloride, under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring and fluorophenyl group could play crucial roles in binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylthio)-1-phenylethanone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Actividad Biológica
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C15H10FNO2S
- Molecular Weight : 287.31 g/mol
- SMILES Notation : CC(=O)C1=CC=C(C=C1)F
Biological Activity Overview
The compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study published in the journal Molecules highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria .
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, a study reported that treatment with this compound resulted in reduced viability of breast cancer cells, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Tables
| Biological Activity | Tested Strains/Cell Lines | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Inhibition |
| Antimicrobial | S. aureus | 16 | Inhibition |
| Anticancer | MCF-7 (breast cancer) | N/A | Reduced viability |
| Anticancer | HeLa (cervical cancer) | N/A | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of benzoxazole compounds, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics . -
Cancer Cell Line Studies :
In another investigation, the effects of the compound on HeLa and MCF-7 cell lines were assessed. The findings revealed a dose-dependent decrease in cell viability, suggesting that the compound could be developed for therapeutic use in oncology .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA synthesis : This may contribute to its anticancer properties.
- Disruption of bacterial cell membranes : Leading to increased permeability and eventual cell death.
Propiedades
Fórmula molecular |
C15H10FNO2S |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10FNO2S/c16-11-7-5-10(6-8-11)13(18)9-20-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
Clave InChI |
ADMZPJDIRBICNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















